molecular formula C12H15NO5 B13064951 N-Acetyl-3-methoxy-L-tyrosine CAS No. 51593-59-0

N-Acetyl-3-methoxy-L-tyrosine

Cat. No.: B13064951
CAS No.: 51593-59-0
M. Wt: 253.25 g/mol
InChI Key: UKDKTHYZLXZOSS-VIFPVBQESA-N
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Description

N-Acetyl-3-methoxy-L-tyrosine is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxy group attached to the aromatic ring of the tyrosine molecule. It is known for its enhanced solubility and stability compared to its parent compound, tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-methoxy-L-tyrosine typically involves the acetylation of L-tyrosine followed by methoxylation. One common method involves dissolving L-tyrosine in an aqueous medium and conducting acetylation using acetic anhydride as the acylating agent at temperatures between 50-80°C for 45-75 minutes . The crude product is then purified through crystallization and drying.

Industrial Production Methods

In industrial settings, the production of this compound may involve biocatalytic processes. For instance, a tyrosine phenol lyase and a monooxygenase P450 BM3 can be used in a one-pot two-step cascade scheme to synthesize 3-methoxy-L-tyrosine, which is then acetylated .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-methoxy-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amino acid or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler amino acid derivatives.

Scientific Research Applications

Biochemical Properties

N-Acetyl-3-methoxy-L-tyrosine retains the structural characteristics of L-tyrosine while incorporating an acetyl group and a methoxy group. These modifications enhance its solubility and stability compared to its parent compound. The compound's molecular formula is C12H15NO5C_{12}H_{15}NO_5 .

The presence of the acetyl group can influence the compound's interaction with biological systems, potentially affecting enzyme activity and receptor binding. The methoxy group may contribute to its lipophilicity, allowing for better membrane permeability, which is crucial for pharmacological efficacy.

Neurotransmitter Regulation

This compound serves as a precursor for dopamine and norepinephrine synthesis, similar to L-tyrosine. Research indicates that supplementation with tyrosine can counteract cognitive deficits induced by stress or fatigue by enhancing neurotransmitter availability . Given its structural similarities, this compound may exhibit similar effects in improving cognitive performance under stressful conditions.

Drug Delivery Systems

Recent studies have explored the use of N-acetyl derivatives in drug delivery systems. The compound's enhanced solubility and stability make it an attractive candidate for incorporation into liposomal formulations, which are designed to improve the bioavailability of therapeutic agents . Liposomes can encapsulate hydrophilic and hydrophobic drugs, providing targeted delivery and reducing systemic side effects.

Liposomal Formulations

Research has demonstrated that incorporating N-acetyl derivatives into liposomal systems can enhance drug delivery efficiency. For instance, a study on liposome-based drug delivery highlighted the advantages of using biocompatible materials to encapsulate drugs like N-acetyl derivatives, improving targeting capabilities and reducing toxicity . This suggests a promising application for this compound in developing advanced therapeutic agents.

Summary Table of Applications

Application AreaDescriptionReferences
Neurotransmitter RegulationPotential to enhance dopamine and norepinephrine synthesis, improving cognitive performance
Drug Delivery SystemsUse in liposomal formulations to improve solubility and targeted delivery
Cognitive EnhancementSimilar effects as L-tyrosine in counteracting cognitive deficits under stress

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: The parent compound, which lacks the acetyl and methoxy groups.

    N-Acetyl-L-tyrosine: Similar to N-Acetyl-3-methoxy-L-tyrosine but without the methoxy group.

    3-Methoxy-L-tyrosine: Lacks the acetyl group but contains the methoxy group.

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to L-tyrosine and its derivatives. The presence of both acetyl and methoxy groups provides additional functional versatility, making it more effective in certain biochemical and therapeutic applications .

Biological Activity

N-Acetyl-3-methoxy-L-tyrosine (NAT) is a derivative of the amino acid tyrosine, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group at the nitrogen of the amino group and a methoxy group at the aromatic ring. This modification enhances its solubility and bioavailability compared to its parent compound, L-tyrosine.

  • Hormetic Effects : NAT has been shown to induce mitohormesis, a process where mild stress triggers protective responses in cells. Studies indicate that NAT can activate FoxO transcription factors, leading to increased expression of antioxidant enzymes and enhancing cellular stress tolerance in various organisms, including Drosophila larvae and mice .
  • Dopamine Regulation : NAT is believed to influence dopamine synthesis and metabolism. It may enhance the levels of catecholamines, including dopamine, norepinephrine, and epinephrine, which are crucial for mood regulation and cognitive function .
  • Antioxidant Activity : The compound exhibits significant radical scavenging properties due to its phenolic structure, which allows it to neutralize reactive oxygen species (ROS) effectively . This antioxidant capacity is vital for protecting cells from oxidative damage.

1. Antioxidant Properties

NAT demonstrates potent antioxidant activity, significantly reducing oxidative stress markers in various models. Its ability to scavenge free radicals contributes to its protective effects against cellular damage.

2. Neuroprotective Effects

Research indicates that NAT can improve cognitive functions under stress conditions. For instance, studies have shown that acute administration of tyrosine (and by extension, its derivatives like NAT) can enhance cognitive performance in high-demand situations . In animal models, NAT has been linked to improved dopamine metabolism, suggesting potential applications in neurodegenerative diseases.

3. Stress Response Modulation

In response to environmental stressors such as heat or physical restraint, NAT levels increase in the bloodstream. This elevation is associated with enhanced stress tolerance and reduced levels of corticosterone—a stress hormone—indicating a regulatory role in the body's response to stress .

Case Studies

StudyFindings
Zhang et al. (2024)Reported enhanced radical scavenging abilities of NAT compared to other tyrosine derivatives .
Research on MiceNAT pretreatment lowered corticosterone levels during stress exposure, enhancing resilience .
Cognitive Performance StudyAcute administration improved task-switching and working memory in young adults under stress .

Pharmacological Applications

This compound is utilized in various therapeutic contexts:

  • Nutritional Support : It serves as a nitrogen source in parenteral nutrition formulations for patients unable to tolerate oral intake .
  • Cognitive Enhancement : Due to its effects on dopamine metabolism, it may be beneficial for cognitive enhancement in stressful environments or neurodegenerative conditions.

Properties

CAS No.

51593-59-0

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H15NO5/c1-7(14)13-9(12(16)17)5-8-3-4-10(15)11(6-8)18-2/h3-4,6,9,15H,5H2,1-2H3,(H,13,14)(H,16,17)/t9-/m0/s1

InChI Key

UKDKTHYZLXZOSS-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)OC)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O

Origin of Product

United States

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